molecular formula C19H21N3S2 B4573616 4-(4-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

4-(4-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B4573616
M. Wt: 355.5 g/mol
InChI Key: GNMPALLYZDWEEJ-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H21N3S2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.11769003 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

4-(4-Ethylphenyl)-5-{[(2-Methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol belongs to a class of compounds known for their unique structural and electronic properties, enabling diverse applications in scientific research. While the specific compound has not been directly studied, closely related derivatives provide insights into potential applications and methodologies.

One study focuses on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, highlighting the importance of π-hole tetrel bonding interactions, analyzed using Hirshfeld surface analysis and DFT calculations. Such compounds, including ethyl 2-triazolyl-2-oxoacetate derivatives, demonstrate significant potential in molecular engineering and the development of materials with specific electronic properties (Ahmed et al., 2020).

Antimicrobial and Anticancer Applications

Another area of interest is the development of compounds with biological activity. For instance, benzimidazole derivatives bearing 1,2,4-triazole have been studied for their tautomeric properties, conformations, and anti-cancer properties, utilizing density functional theory and molecular docking studies. These findings suggest the potential of triazole derivatives in medicinal chemistry as enzyme inhibitors or therapeutic agents (Karayel, 2021).

Protective Effects Against Oxidative Stress

The protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mice have been documented, indicating the therapeutic potential of triazole derivatives in preventing oxidative damage in biological systems (Aktay et al., 2005).

Properties

IUPAC Name

4-(4-ethylphenyl)-3-[(2-methylphenyl)methylsulfanylmethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S2/c1-3-15-8-10-17(11-9-15)22-18(20-21-19(22)23)13-24-12-16-7-5-4-6-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMPALLYZDWEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
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4-(4-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(4-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-(4-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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4-(4-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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4-(4-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.